molecular formula C12H14O4 B12324717 (R)-4-oxo-4-(1-phenylethoxy)butanoic acid

(R)-4-oxo-4-(1-phenylethoxy)butanoic acid

Cat. No.: B12324717
M. Wt: 222.24 g/mol
InChI Key: IITVAEZXZLJTLD-SECBINFHSA-N
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Description

(R)-4-oxo-4-(1-phenylethoxy)butanoic acid is a chiral ester of levulinic acid that serves as a valuable intermediate in organic synthesis and pharmaceutical research. Compounds based on the 4-oxo butanoic acid (levulinic acid) scaffold are known to be versatile building blocks for the synthesis of more complex molecules . The 4-oxo butanoic acid structure is a common motif in synthetic chemistry, and its derivatives have been extensively used in kinetic and mechanistic studies of oxidation reactions . Furthermore, structurally similar N-(aryl) succinamic acids (which are 4-oxo-4-amino butanoic acids) have been investigated for their diverse biological activities and their potential as supramolecular synthons in crystal engineering . The specific (R) enantiomer provided in this product is of particular interest for developing stereoselective syntheses. Its structure, featuring a chiral phenethyl group, suggests potential application in the synthesis of active pharmaceutical ingredients (APIs) where stereochemistry is critical for biological activity. A prominent example is seen in the synthesis of Elagolix, a pharmaceutical drug where a 4-oxo-4-amino butanoic acid chain is a key component of the final active molecule . Researchers can leverage this high-purity compound for developing novel synthetic routes, exploring new chemical entities, or as a precursor in medicinal chemistry programs. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-oxo-4-[(1R)-1-phenylethoxy]butanoic acid

InChI

InChI=1S/C12H14O4/c1-9(10-5-3-2-4-6-10)16-12(15)8-7-11(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

IITVAEZXZLJTLD-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC(=O)CCC(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Friedel-Crafts Acylation and Etherification

A widely reported method involves Friedel-Crafts acylation to introduce a phenyl group, followed by etherification to incorporate the phenylethoxy moiety. This approach is optimized for scalability and stereochemical control.

Key Steps

  • Friedel-Crafts Acylation : Benzene reacts with succinic anhydride in the presence of AlCl₃ to form 4-oxo-4-phenylbutanoic acid.
  • Etherification : The phenyl group is functionalized with a phenylethoxy group via nucleophilic substitution. For example, reacting a bromo derivative of butanoic acid with phenethyl alcohol under basic conditions.
Reaction Conditions
Parameter Value/Description Source
Catalyst AlCl₃
Solvent Dichloroethane or THF
Temperature 0–25°C (controlled environment)
Time 2–5 days
Yield 65–91% (depending on step)

Condensation Approach Using Acetophenone and Ethyl Glyoxylate

A patent describes a condensation reaction between acetophenone, ethyl glyoxylate, and (S)-phenethylamine to form the ethyl ester precursor, which is hydrolyzed to the free acid.

Reaction Mechanism

  • Nucleophilic Attack : (S)-Phenethylamine attacks the ethyl glyoxylate to form an enamine intermediate.
  • Cyclization : Intramolecular cyclization with acetophenone generates the 4-oxo-4-phenylbutanoic acid backbone.
  • Hydrolysis : The ethyl ester is hydrolyzed under acidic or basic conditions to yield the final acid.
Optimized Conditions
Parameter Value Source
Catalyst Organic solvent (e.g., THF)
Temperature 25–35°C
Solvent Organic (e.g., dichloroethane)
Yield ~65–85% (after purification)

Asymmetric Synthesis Using Chiral Auxiliaries

To achieve the (R)-enantiomer, asymmetric synthesis employs chiral catalysts or resolving agents. This method ensures high enantiomeric excess (ee).

Strategies

  • Chiral Resolution : Racemic mixtures are resolved using chiral acids (e.g., tartaric acid derivatives).
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., binaphthol derivatives) coordinate with metal catalysts to induce stereoselectivity.
Example Protocol
Parameter Value Source
Chiral Ligand (R)-BINAP or (S)-BINAP
Metal Catalyst Ru or Rh complexes
Solvent Toluene or DMF
ee >90% (depending on catalyst)

Alternative Routes: Grignard Reactions and Reduction

Some studies explore Grignard reactions to introduce alkoxy groups, followed by oxidation or reduction to achieve the desired structure.

Grignard-Based Synthesis

  • Grignard Formation : Phenethyl magnesium bromide reacts with a ketone intermediate.
  • Oxidation : The resulting alcohol is oxidized to the ketone using CrO₃ or KMnO₄.
Challenges and Limitations
Factor Impact Source
Stereocontrol Low ee without chiral auxiliaries
Solubility Poor in polar solvents for intermediates

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and recrystallization are employed to improve yield and purity.

Key Adjustments

Parameter Industrial Setting Lab Setting
Solvent Recovery Distillation columns Rotary evaporation
Catalyst Recycling Heterogeneous catalysts Homogeneous catalysts
Purity >99% (via HPLC) >95% (TLC-guided)

Data Tables: Comparative Analysis of Methods

Table 1: Yield and Efficiency Across Methods

Method Yield (%) ee (%) Time (Days) References
Friedel-Crafts 65–91 50–70 2–5
Condensation 65–85 80–90 2–5
Asymmetric Synthesis 70–95 >90 3–7

Table 2: Reagent Costs and Availability

Reagent Cost (USD/kg) Availability
AlCl₃ 5–10 High
(S)-Phenethylamine 15–30 Moderate
Ru Catalysts 50–100 Low

Chemical Reactions Analysis

Types of Reactions

®-4-oxo-4-(1-phenylethoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Kinetic Studies and Oxidation Mechanisms

One of the primary applications of (R)-4-oxo-4-(1-phenylethoxy)butanoic acid lies in its role as a substrate in kinetic studies. Research conducted by Yogananth and Mansoor examined the oxidation of 4-oxo-4-phenyl butanoic acid using tripropylammonium fluorochromate in an acetic acid-water medium. The study revealed that the oxidation reaction is first-order with respect to both the oxidant and the substrate, indicating a clear mechanistic pathway for the reaction. The findings suggested that the reaction rate is significantly influenced by the solvent's dielectric constant and acidity, which facilitates enolization of the keto group in the acid .

Key Findings:

  • First-order kinetics : The reaction exhibits first-order kinetics concerning both tripropylammonium fluorochromate and 4-oxo-4-phenyl butanoic acid.
  • Enolization : The rate of enolization is greater than that of oxidation, highlighting its importance in determining the reactive species during the reaction .

Synthetic Methodologies

The synthesis of (R)-4-oxo-4-(1-phenylethoxy)butanoic acid typically involves Friedel-Crafts reactions, which are well-established methods in organic chemistry for constructing complex molecules. The compound can be synthesized by reacting succinic anhydride with benzene in the presence of anhydrous aluminum chloride, leading to high yields of the desired product .

Synthesis Overview:

  • Reagents : Succinic anhydride and benzene.
  • Catalyst : Anhydrous aluminum chloride.
  • Reaction Conditions : Controlled temperature to optimize yield.

Case Study 1: Kinetic Analysis

In a detailed study on the kinetics of oxidation reactions involving (R)-4-oxo-4-(1-phenylethoxy)butanoic acid, researchers monitored reaction rates under various conditions. The results indicated that increasing acetic acid concentration enhances the reaction rate due to lower dielectric constants facilitating enolization .

Parameter Value
Temperature303 K
Solvent Composition50% Acetic Acid - 50% Water
Rate ConstantFirst-order

Case Study 2: Biological Evaluation

While direct studies on (R)-4-oxo-4-(1-phenylethoxy)butanoic acid are sparse, related compounds have demonstrated significant anti-malarial activity against resistant strains of Plasmodium falciparum. This suggests potential avenues for further exploration into similar compounds for therapeutic use .

Mechanism of Action

The mechanism of action of ®-4-oxo-4-(1-phenylethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The oxo group can participate in redox reactions, while the phenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Fmoc-Protected Aspartic Acid Derivatives

Compounds :

  • Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6): (R)-2-((Fmoc)amino)-4-oxo-4-(2-phenylpropan-2-yl)oxybutanoic acid.
  • Fmoc-D-Asp-OPP: (R)-3-((Fmoc)amino)-4-oxo-4-(2-phenylpropan-2-yl)oxybutanoic acid.

Comparison :

  • Structural Differences: Both compounds share the same molecular formula (C28H27NO6) and weight (473.53 g/mol) but differ in the position of the Fmoc-protected amino group (C2 vs. C3). This positional isomerism impacts their reactivity in solid-phase peptide synthesis (SPPS).
  • Applications : These derivatives serve as building blocks for introducing modified aspartic acid residues into peptides, enabling tailored physicochemical properties.

Sulfanyl-Modified Analogs

Compound: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid (Lead compound 1).

Comparison :

  • The ketone at C4 remains conserved.
  • Research Findings : NMR and X-ray crystallography confirmed the planar geometry of the ketone and the tetrahedral sulfur environment. This compound exhibited moderate enzyme inhibitory activity in preliminary screens, though specific targets are unspecified .

Bulkier Alkoxy Substituents

Compound: (R)-4-oxo-4-((1-phenylpropan-2-yl)oxy)butanoic acid (CAS 151585-66-9).

Comparison :

  • Structural Differences: The substituent is a 1-phenylpropan-2-yloxy group, which adds a methyl branch to the ethoxy chain.
  • Stereochemical Impact : The (R)-configuration is retained, but the branched chain may alter binding affinity in enantioselective reactions compared to the less bulky 1-phenylethoxy analog .

Phosphorylated Derivatives

Compound: (3R)-3-Hydroxy-2-oxo-4-(phosphonooxy)butanoic acid.

Comparison :

  • Structural Differences: Incorporation of a phosphonooxy group at C4 and a hydroxyl group at C3 introduces high polarity and acidity. The ketone is shifted to C2, distinguishing it from the target compound.

Simplified Phenoxy Analogs

Compound: 4-oxo-4-phenoxy-butanoic acid (CAS 6311-68-8).

Comparison :

  • Structural Differences: Lacks the ethyl chain in the 1-phenylethoxy group, resulting in a smaller, less lipophilic phenoxy substituent.
  • Synthetic Utility: As a monophenyl succinate ester, it is a classical intermediate in esterification reactions. Its simpler structure facilitates scalable synthesis but may limit bioactivity due to reduced hydrophobicity .

Key Research Findings and Implications

  • Steric Effects : Bulkier substituents (e.g., 1-phenylpropan-2-yloxy) reduce solubility but may enhance target selectivity in chiral environments .
  • Electronic Effects : Sulfanyl and phosphorylated groups introduce distinct electronic profiles, enabling interactions with enzymes or metal ions .
  • Synthetic Versatility : Fmoc-protected derivatives highlight the importance of positional isomerism in peptide engineering .

Biological Activity

(R)-4-oxo-4-(1-phenylethoxy)butanoic acid is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms, and implications in various fields, including medicinal chemistry and enzymology.

Chemical Structure and Properties

(R)-4-oxo-4-(1-phenylethoxy)butanoic acid features an oxo group, a butanoic acid backbone, and a phenylethoxy substituent. This combination allows for diverse chemical reactivity and biological interactions.

Key Structural Features:

  • Oxo Group : Participates in redox reactions.
  • Phenylethoxy Group : Engages in aromatic interactions, influencing enzyme activity.

The biological activity of (R)-4-oxo-4-(1-phenylethoxy)butanoic acid primarily involves its interaction with specific enzymes and metabolic pathways. The oxo group can be oxidized or reduced, while the phenyl group can mediate electrophilic aromatic substitutions. These interactions can modulate enzyme activities, leading to various physiological effects.

Biological Applications

  • Enzyme Probing : The compound serves as a probe for studying enzyme-catalyzed reactions involving oxo and phenyl groups. It helps elucidate mechanisms in metabolic pathways related to similar structures.
  • Therapeutic Potential : Investigations into the anti-inflammatory and analgesic properties of this compound are ongoing. Its derivatives may offer new avenues for treating inflammatory diseases.
  • Kynurenine Pathway Inhibition : Related compounds have been studied for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in tryptophan degradation, which is linked to neuronal excitotoxicity. This suggests potential neuroprotective applications .

Case Studies

  • Oxidation Studies : A study on the oxidation of 4-oxo-4-(1-phenylethoxy)butanoic acid using tripropylammonium fluorochromate revealed significant insights into its reactivity. The reaction was monitored spectrophotometrically, demonstrating a first-order dependence on both the oxidant and the substrate .
    ParameterValue
    Solvent Composition50% Acetic Acid - 50% Water
    Reaction Temperature303 K
    Product Melting Point121 °C
  • Biochemical Screening : In high-throughput screening for HSET inhibitors, derivatives of related compounds showed promising results in inhibiting cancer cell proliferation, suggesting that structural modifications could enhance biological activity .

Comparative Analysis with Similar Compounds

The uniqueness of (R)-4-oxo-4-(1-phenylethoxy)butanoic acid lies in its specific functional groups compared to related compounds:

CompoundKey FeaturesBiological Activity
4-Oxo-4-phenylbutanoic acidLacks phenylethoxy groupLess complex reactivity
(R)-4-hydroxy-4-(1-phenylethoxy)butanoic acidContains hydroxy instead of oxoDifferent reactivity profile
(R)-4-oxo-4-(1-phenylethyl)butanoic acidLacks ethoxy linkageAltered interaction dynamics

Q & A

Q. What are the common synthetic routes for preparing (R)-4-oxo-4-(1-phenylethoxy)butanoic acid, and how is stereochemical purity ensured?

The synthesis typically involves esterification of a butanoic acid derivative with a chiral 1-phenylethanol moiety. For example, Fmoc-protected analogs (e.g., FAA8955/FAA8965) are synthesized via coupling reactions using activating agents like DCC or HOBt . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Post-synthesis, enantiomeric purity is verified via chiral HPLC or polarimetry, leveraging the compound’s distinct optical rotation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Key techniques include:

  • NMR spectroscopy : The ketone (δ ~2.8–3.2 ppm) and ester (δ ~4.5–5.0 ppm) groups provide diagnostic signals. ¹H and ¹³C NMR data for analogs are reported in studies like the hydrolysis of related compounds .
  • X-ray crystallography : Used to resolve stereochemistry, as seen in structural analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₁₃H₁₆O₄; calc. 236.26 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a key intermediate in peptide synthesis (via Fmoc-protected derivatives) and in designing prodrugs due to its ester functionality, which enhances bioavailability. It is also studied for its potential as a building block in kinase inhibitors or GPCR-targeted therapies .

Advanced Research Questions

Q. How can enantiomeric impurities in (R)-4-oxo-4-(1-phenylethoxy)butanoic acid be resolved, and what challenges arise during scale-up?

Enantiomeric impurities are minimized using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases. Scale-up challenges include maintaining stereochemical integrity under non-cryogenic conditions. Recent advances in flow chemistry improve yield (e.g., microwave-assisted synthesis reduces reaction times by 40%) .

Q. What strategies are employed to study the compound’s interactions with biological targets, such as enzymes or receptors?

  • Molecular docking : Computational models predict binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors.
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for analogs range from 10–100 nM).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of interactions .

Q. How do structural modifications (e.g., fluorination or aryl substitutions) alter the compound’s reactivity and bioactivity?

Fluorination at the phenyl ring (as in 4-(2-fluorophenyl) analogs) increases metabolic stability by reducing CYP450-mediated oxidation. Substitutions at the ester oxygen (e.g., replacing phenylethoxy with benzyloxy) enhance lipophilicity, improving blood-brain barrier penetration. These modifications are guided by Hammett σ values and logP calculations .

Q. What advanced analytical methods are used to detect degradation products or impurities?

  • LC-MS/MS : Identifies hydrolytic degradation products (e.g., 4-oxobutanoic acid and 1-phenylethanol) under accelerated stability testing (40°C/75% RH).
  • Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (HCl), or basic (NaOH) conditions, followed by UPLC-PDA analysis .

Methodological Insights

Q. What protocols are recommended for safe handling and storage of this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust (OSHA PEL: 5 mg/m³).
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Stability data indicate <5% degradation over 12 months under these conditions .

Q. How can researchers troubleshoot low yields in the coupling reaction of 4-oxobutanoic acid with 1-phenylethanol?

Low yields often result from:

  • Moisture contamination : Use molecular sieves or anhydrous solvents.
  • Incomplete activation : Replace DCC with EDCI/HOBt for milder conditions.
  • Steric hindrance : Switch to bulkier leaving groups (e.g., pentafluorophenyl esters) .

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